molecular formula C26H40N8O10 B12639085 L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid CAS No. 921207-30-9

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid

Cat. No.: B12639085
CAS No.: 921207-30-9
M. Wt: 624.6 g/mol
InChI Key: SEDIMLWTUOWSFD-MGFXBUOESA-N
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Description

L-Alanyl-N⁵-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid is a synthetic peptide derivative characterized by a sequence of five amino acids, including a modified L-ornithine residue with an N⁵-(diaminomethylidene) group. The peptide backbone comprises L-alanine, L-tyrosine, L-threonine, and L-aspartic acid, conferring amphipathic properties due to the combination of hydrophobic (tyrosine, alanine) and hydrophilic (threonine, aspartic acid) residues.

Properties

CAS No.

921207-30-9

Molecular Formula

C26H40N8O10

Molecular Weight

624.6 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C26H40N8O10/c1-12(27)21(39)31-16(4-3-9-30-26(28)29)22(40)32-17(10-14-5-7-15(36)8-6-14)23(41)34-20(13(2)35)24(42)33-18(25(43)44)11-19(37)38/h5-8,12-13,16-18,20,35-36H,3-4,9-11,27H2,1-2H3,(H,31,39)(H,32,40)(H,33,42)(H,34,41)(H,37,38)(H,43,44)(H4,28,29,30)/t12-,13+,16-,17-,18-,20-/m0/s1

InChI Key

SEDIMLWTUOWSFD-MGFXBUOESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and threonine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid has several scientific research applications:

    Biochemistry: Used to study protein-protein interactions and enzyme-substrate specificity.

    Pharmacology: Investigated for its potential therapeutic effects and as a drug delivery vehicle.

    Medicinal Chemistry: Explored for its role in developing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-threonyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with N⁵-(Diaminomethylidene)-L-ornithine

Several peptides share the N⁵-(diaminomethylidene)-L-ornithyl modification, which is critical for bioactivity in ion transport and receptor binding. Key examples include:

Compound Name Sequence/Modification Key Structural Differences Functional Implications
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N⁵-(diaminomethylidene)-L-ornithyl-L-alanine (CAS 600707-10-6) Leu-Gln-3-nitro-Tyr-Met-N⁵-(diaminomethylidene)-Orn-Ala Incorporates 3-nitro-tyrosine and methionine; lacks threonine and aspartic acid. Nitrotyrosine may confer redox activity; methionine enhances hydrophobicity .
L-Methionyl-L-prolyl-D-phenylalanyl-N⁵-(diaminomethylene)-L-ornithyl-D-tryptophyl-L-phenylalanyl-L-lysyl-L-prolyl-L-valinamide Met-Pro-D-Phe-N⁵-(diaminomethylene)-Orn-D-Trp-Phe-Lys-Pro-Val-NH₂ D-amino acids (Phe, Trp) and C-terminal amidation. Increased protease resistance; altered stereochemistry may affect receptor selectivity .
EIPA (3-amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(propan-2-yl)amino]pyrazine-2-carboxamide) Non-peptidic amiloride analogue Pyrazine core with ethyl-isopropyl substitution. Potent inhibitor of Na⁺/H⁺ exchangers (NHE1 > NHE2 > NHE3) .

Functional and Physicochemical Comparisons

  • Ionic Interactions: The N⁵-(diaminomethylidene) group in the target compound mimics the guanidino group in arginine, enabling strong electrostatic interactions with phosphorylated residues or anionic membranes. This contrasts with EIPA, which uses a pyrazine-carboxamide scaffold for competitive Na⁺ site inhibition .
  • Hydrophobicity: The absence of methionine or nitrotyrosine (cf.
  • Stereochemical Complexity: Unlike peptides with D-amino acids (e.g., CAS 383415-80-3), the all-L configuration of the target compound may favor interactions with mammalian receptors but increase susceptibility to proteolytic cleavage .

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